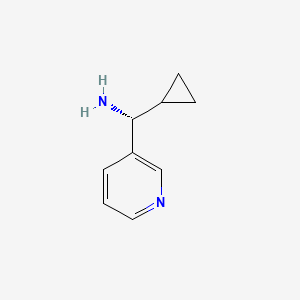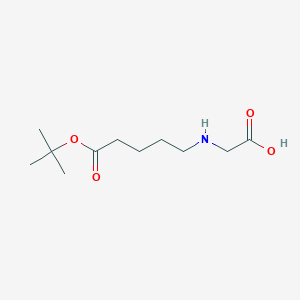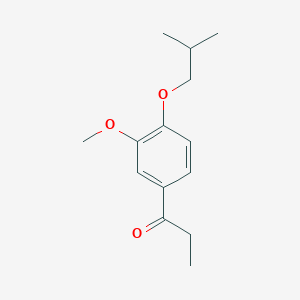![molecular formula C8H6BrNOS B12989801 2'-Bromospiro[cyclopropane-1,6'-thieno[2,3-c]pyrrol]-4'(5'H)-one](/img/structure/B12989801.png)
2'-Bromospiro[cyclopropane-1,6'-thieno[2,3-c]pyrrol]-4'(5'H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Bromospiro[cyclopropane-1,6’-thieno[2,3-c]pyrrol]-4’(5’H)-one is a complex organic compound characterized by a unique spiro structure. This compound features a bromine atom attached to a spiro-fused cyclopropane and thieno[2,3-c]pyrrole ring system. The presence of the bromine atom and the spiro configuration imparts distinct chemical properties and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromospiro[cyclopropane-1,6’-thieno[2,3-c]pyrrol]-4’(5’H)-one typically involves multi-step organic reactions One common method includes the cyclization of a suitable precursor containing the thieno[2,3-c]pyrrole framework
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization. The scalability of the synthesis is crucial for industrial applications, and process optimization is typically performed to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2’-Bromospiro[cyclopropane-1,6’-thieno[2,3-c]pyrrol]-4’(5’H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to remove the bromine atom.
Cyclization and Ring-Opening: The spiro structure allows for cyclization and ring-opening reactions under specific conditions.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substituted Derivatives: Various nucleophiles can replace the bromine atom, leading to a wide range of substituted products.
Oxidized Products: Sulfoxides and sulfones are common oxidation products.
Reduced Products: Dehalogenated compounds are typical reduction products.
Scientific Research Applications
2’-Bromospiro[cyclopropane-1,6’-thieno[2,3-c]pyrrol]-4’(5’H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 2’-Bromospiro[cyclopropane-1,6’-thieno[2,3-c]pyrrol]-4’(5’H)-one involves its interaction with specific molecular targets. The bromine atom and spiro structure allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopropane-1,6’-thieno[2,3-c]pyrrol]-4’(5’H)-one: Lacks the bromine atom, leading to different reactivity and applications.
Thieno[2,3-c]pyrrole Derivatives: Similar core structure but with different substituents, affecting their chemical and biological properties.
Cyclopropane-Fused Compounds: Share the spiro cyclopropane structure but differ in the attached ring systems.
Uniqueness
2’-Bromospiro[cyclopropane-1,6’-thieno[2,3-c]pyrrol]-4’(5’H)-one is unique due to the presence of the bromine atom and the spiro-fused structure. This combination imparts distinct reactivity and potential for diverse applications in various fields, making it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C8H6BrNOS |
|---|---|
Molecular Weight |
244.11 g/mol |
IUPAC Name |
2-bromospiro[5H-thieno[2,3-c]pyrrole-6,1'-cyclopropane]-4-one |
InChI |
InChI=1S/C8H6BrNOS/c9-5-3-4-6(12-5)8(1-2-8)10-7(4)11/h3H,1-2H2,(H,10,11) |
InChI Key |
TVHJVVVFTHKJOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12C3=C(C=C(S3)Br)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5'-(Methylsulfonyl)spiro[cyclopropane-1,3'-indoline]](/img/structure/B12989718.png)
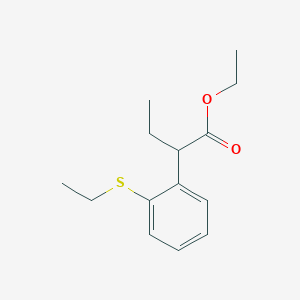
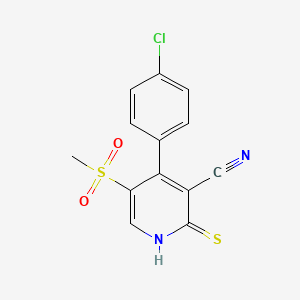
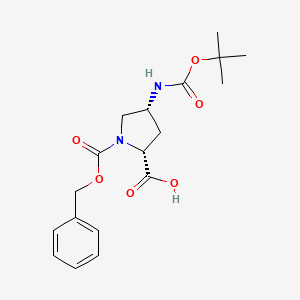
![4-Ethyl-2-methyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B12989741.png)

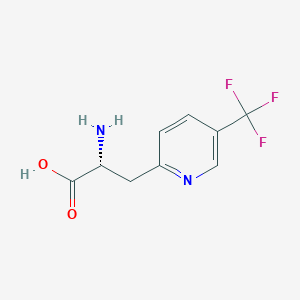
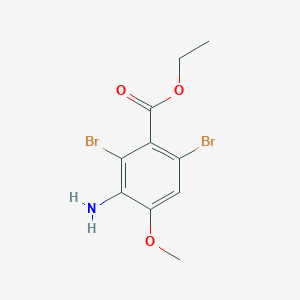
![tert-Butyl 7-methyl-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B12989765.png)
![[2,3'-Bipyridine]-6-carbonitrile](/img/structure/B12989778.png)
![4-(tert-Butoxycarbonyl)-5,6-dihydro-4H-imidazo[1,2-c][1,2,3]triazole-3-carboxylic acid](/img/structure/B12989789.png)
